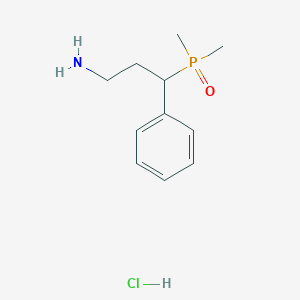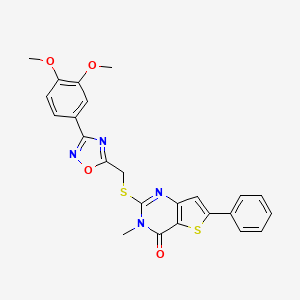
N-1,2-benzisoxazol-3-yl-N'-(4-methoxyphenyl)succinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-1,2-benzisoxazol-3-yl-N’-(4-methoxyphenyl)succinamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It has a molecular formula of C24H20N4O4S2 and a molecular weight of 492.57.
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a benzisoxazole ring, a methoxyphenyl group, and a succinamide group .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one”, also known as “N-1,2-benzisoxazol-3-yl-N’-(4-methoxyphenyl)succinamide” or “HMS3544N05”.
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Its unique structure allows it to interfere with specific cellular pathways that are crucial for cancer cell survival and growth. Studies have demonstrated its efficacy in reducing tumor size and inhibiting metastasis in various cancer models .
Antimicrobial Activity
HMS3544N05 exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. It has been tested against a range of bacterial and fungal pathogens, showing broad-spectrum activity. This is particularly important in the context of rising antibiotic resistance .
Anti-inflammatory Applications
The compound has been investigated for its anti-inflammatory effects. It can modulate the immune response by inhibiting the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Research has indicated that HMS3544N05 may have neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This opens up possibilities for its use in neuroprotective therapies .
Antioxidant Properties
The compound has demonstrated strong antioxidant activity, which can be beneficial in preventing oxidative stress-related damage in cells. This property is valuable in the development of treatments for diseases where oxidative stress plays a key role, such as cardiovascular diseases and diabetes .
Antiviral Research
HMS3544N05 has shown promise in antiviral research. It can inhibit the replication of certain viruses, making it a potential candidate for antiviral drug development. This is particularly relevant in the ongoing search for effective treatments against emerging viral infections .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are involved in various disease processes. For example, it can inhibit enzymes that are crucial for the survival of certain pathogens, making it a potential therapeutic agent in treating infectious diseases .
Photoprotective Applications
Due to its chemical structure, HMS3544N05 can absorb UV radiation, making it a potential ingredient in sunscreen formulations. Its ability to protect skin cells from UV-induced damage has been explored, highlighting its use in dermatological applications.
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. Each application is supported by ongoing studies and experimental data, underscoring its significance in advancing medical and pharmaceutical sciences.
Source 1 Source 2 Source 3 Source 4 Source 5 Source 6 Source 7 : Source 8
特性
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S2/c1-28-23(29)21-16(12-19(34-21)14-7-5-4-6-8-14)25-24(28)33-13-20-26-22(27-32-20)15-9-10-17(30-2)18(11-15)31-3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUOGMMPLSWNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2599253.png)
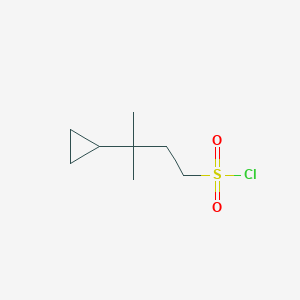
![2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2599256.png)
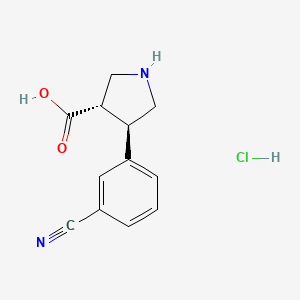
![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
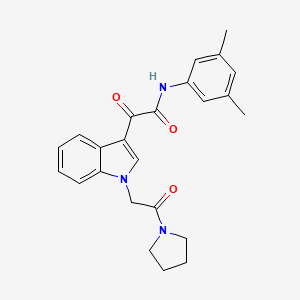
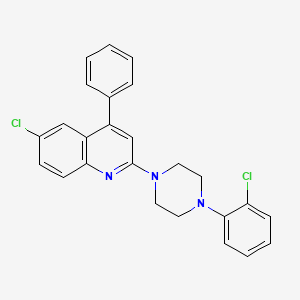
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2599265.png)
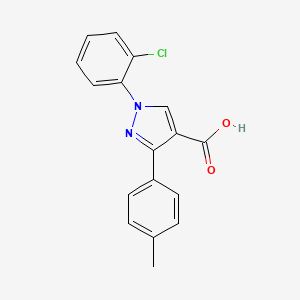
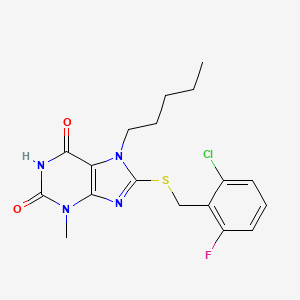
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2599269.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2599271.png)
![8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2599275.png)
